molecular formula C18H17NO2 B2668523 1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383148-75-2

1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2668523
CAS No.: 383148-75-2
M. Wt: 279.339
InChI Key: RYVQMPQKETVJOU-HTXNQAPBSA-N
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Description

1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is a tetrahydronaphthalene (tetralin) derivative featuring a substituted oxyimino group. Its structure comprises a benzoyl moiety substituted with a methyl group at the para position, linked via an oxygen atom to an imino group (-N=O), which is attached to the tetralin ring at the 1-position. This compound’s molecular formula is C₁₈H₁₇NO₂, with a molar mass of 279.34 g/mol.

The oxyimino group is a critical functional moiety, influencing reactivity and biological interactions.

Properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-9-11-15(12-10-13)18(20)21-19-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12H,4,6,8H2,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVQMPQKETVJOU-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/2\CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene involves several steps, typically starting with the preparation of the naphthalene core followed by the introduction of the oxime and benzoyl groups. Specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency.

Chemical Reactions Analysis

1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use.

Comparison with Similar Compounds

1-[(3,4-Dichlorobenzoyl)oxy]imino-1,2,3,4-tetrahydronaphthalene

  • Molecular Formula: C₁₇H₁₃Cl₂NO₂
  • Key Differences : The benzoyl group is substituted with 3,4-dichloro instead of 4-methyl.
  • Likely pesticidal activity inferred from structural similarity to brodifacoum/difethialone precursors .
Parameter Target Compound Dichloro Analog
Substituent on Benzoyl 4-Methyl 3,4-Dichloro
Molecular Weight (g/mol) 279.34 334.20
Potential Application Not specified Pesticide

Tetrahydronaphthalene Derivatives with Diverse Functional Groups

3-(4'-Bromobiphenyl-4-yl)-1-hydroxy-1,2,3,4-tetrahydronaphthalene

  • Molecular Formula : C₂₂H₁₉BrO
  • Key Differences : Contains a bromobiphenyl substituent and a hydroxyl group.
  • Implications: Hydroxyl group enhances polarity, improving solubility but reducing passive diffusion. Used in anticoagulant rodenticides (e.g., brodifacoum) via distinct mechanisms compared to oxyimino derivatives .

1-Chloro-1,2,3,4-tetrahydronaphthalene

  • Key Differences: Lacks the oxyimino group, featuring a chlorine atom at the 1-position .
  • Implications :
    • Higher solvolysis reactivity due to halogen leaving group. β-Hydroxy analogs show altered solvolysis rates, suggesting substituent effects on reaction pathways .

Oxyimino-Containing Herbicides

Clethodim and Tepraloxydim

  • Molecular Formula: Clethodim (C₁₇H₂₆ClNO₃S), Tepraloxydim (C₁₇H₂₆ClNO₃)
  • Key Differences: Cyclohexenone core with ethylthio/tetrahydro-2H-pyran substituents.
  • Implications :
    • Herbicidal activity via inhibition of acetyl-CoA carboxylase.
    • Environmental toxicity EC₅₀ (Scenedesmus quadricauda) = 11.4 mg/L for clethodim .
Parameter Target Compound Clethodim
Core Structure Tetralin Cyclohexenone
Functional Group Oxyimino Oxyimino + S/O
Application Unspecified Herbicide

Stereochemical Considerations

  • Enantiomer Separation : Similar tetrahydronaphthalene derivatives (e.g., acylated indane/tetralin compounds) are resolved using chiral columns (e.g., Chiracel OD) .
  • Relevance to Target Compound: If the oxyimino-tetralin derivative exhibits chirality, enantiomer-specific biological activity (e.g., receptor binding) is plausible but unconfirmed in current evidence.

Biological Activity

1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene (CAS Number: 383148-75-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydronaphthalene core substituted with a 4-methylbenzoyl group and an imino functional group. Its molecular formula is C17H17N1O2, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity , particularly against bacterial strains. In vitro studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. A notable study indicated that certain pyrazole derivatives exhibited significant antibacterial properties by disrupting bacterial cell membranes . While specific data on this compound is sparse, its structural similarities to these effective compounds warrant further investigation.

Anti-inflammatory Effects

Anti-inflammatory activity is another area where tetrahydronaphthalene derivatives have shown promise. Compounds with similar structures have been reported to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for reducing inflammation . This property could be beneficial in treating conditions characterized by excessive inflammation.

The mechanisms underlying the biological activities of tetrahydronaphthalene derivatives often involve:

  • Inhibition of Enzymatic Activity : Many compounds in this class inhibit enzymes such as xanthine oxidase and cyclooxygenase, which are critical in inflammatory pathways.
  • Cell Membrane Disruption : Some derivatives exert their antimicrobial effects by compromising the integrity of bacterial cell membranes.
  • Apoptosis Induction : Antitumor compounds often trigger apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.

Case Studies

StudyFindings
Liu et al. (2013)Demonstrated that pyrazole derivatives had significant cytotoxicity against MCF-7 breast cancer cells. The study emphasized the role of substituents in enhancing biological activity .
Qi et al. (2015)Focused on the synthesis of pyrazole-based derivatives with xanthine oxidase inhibitory activity; some showed moderate activity (IC50 around 72 µM) .
Melánová et al. (2016)Investigated the anti-inflammatory properties of related compounds; findings suggested potential for development as anti-inflammatory agents .

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